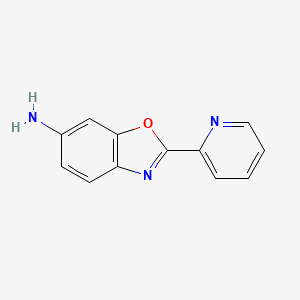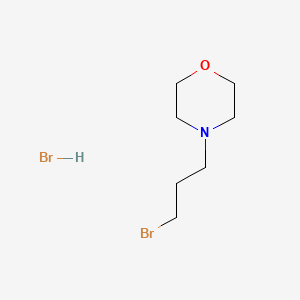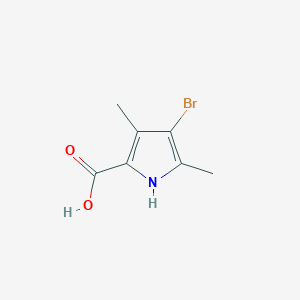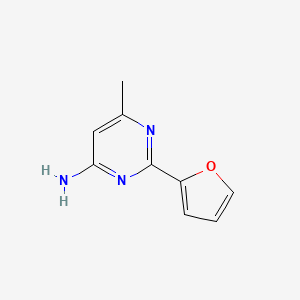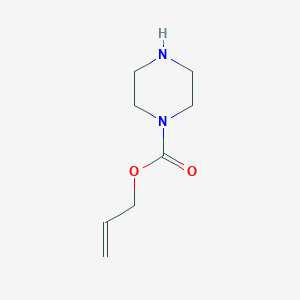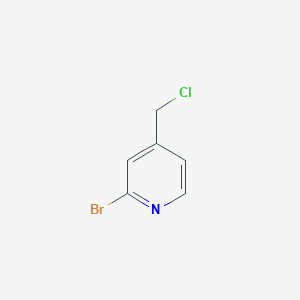
2-Bromo-4-(chloromethyl)pyridine
Übersicht
Beschreibung
2-Bromo-4-(chloromethyl)pyridine is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. It is particularly useful in the construction of complex molecules due to its reactive bromo and chloromethyl groups, which can undergo various chemical transformations.
Synthesis Analysis
The synthesis of halogenated pyridines can be achieved through different methods. For instance, 2-bromo-4-iodopyridine, a closely related compound, can be synthesized from 2-bromopyridine using a halogen dance reaction involving LDA and I2, which is then used to create other disubstituted pyridines in one-pot reactions . Another approach involves the immobilization of 2-chloro-5-bromopyridine on polystyrene, which allows for selective reactions with organometallic reagents, providing access to a variety of pyridine-based synthons .
Molecular Structure Analysis
The molecular structure of halogenated pyridines can be elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a Schiff base compound related to 2-bromo-4-(chloromethyl)pyridine was determined, revealing a nearly coplanar arrangement of the benzene and pyridine rings . Similarly, the structure of a 4-(2-bromophenyl) quinoline derivative was analyzed, showing a distorted boat conformation for the pyridine ring and the presence of non-classical hydrogen bonds .
Chemical Reactions Analysis
Halogenated pyridines participate in various chemical reactions. The bromo and chloromethyl groups are particularly reactive, allowing for the formation of new bonds. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involves multiple steps, including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis . Additionally, bromonium ions derived from pyridine compounds can react with acceptor olefins through a dissociative mechanism, forming various products .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by their molecular structure. For example, the presence of hydrogen bonding in derivatives like 3-bromo-5-hydroxy-2,6-dimethylpyridine can be evidenced by spectroscopic methods, which also provide insights into the strength of these interactions . The selective chlorination of pyridine N-oxides to produce chloromethyl derivatives can be achieved under mild conditions, demonstrating the reactivity of these compounds .
Wissenschaftliche Forschungsanwendungen
1. Agrochemical and Pharmaceutical Industries
- Application : 2-Bromo-4-(chloromethyl)pyridine is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method : The synthesis and applications of TFMP and its derivatives are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Biomimetic Metal Ion Chelates
- Application : 2-Bromo-4-(chloromethyl)pyridine is used in the synthesis of bromine-substituted (chloromethyl)pyridines, which are used to immobilize ligand chelates onto heterogeneous supports .
- Method : The synthesis involves the use of bromine-substituted (chloromethyl)pyridines, whose current synthetic routes involve the use of extremely pyrophoric chemicals, such as n-butyllithium that require cryogenic reaction conditions, and toxic chemicals, such as thionyl chloride, that are challenging to handle and require extensive hazard controls .
- Results : The products could be obtained and isolated through simple workups without the presence of unreacted starting material or undesired overchlorinated 2-chloro-6-chloromethylpyridine side product .
3. Synthesis of Active Ingredients
- Application : 2-Bromo-4-(chloromethyl)pyridine is used in the synthesis of active ingredients .
- Method : It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
- Results : The specific results or outcomes of this application were not detailed in the source .
4. Synthesis of Herbicides and Insecticides
- Application : 2-Bromo-4-(chloromethyl)pyridine is used in the synthesis of some herbicides and insecticides .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes of this application were not detailed in the source .
5. Synthesis of Fluorescence Chemosensor
- Application : 2-Bromo-4-(chloromethyl)pyridine participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes of this application were not detailed in the source .
6. Synthesis of Pyridyl-Based Ligands
- Application : 2-Bromo-4-(chloromethyl)pyridine is used in the synthesis of pyridyl-based ligands .
- Method : The synthesis involves the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride which are easier to handle and require milder reaction conditions than the conventional reagents .
- Results : The products could be obtained and isolated through simple workups without the presence of unreacted starting material or undesired overchlorinated 2-chloro-6-chloromethylpyridine side product .
Safety And Hazards
The safety data sheet for 4-(Chloromethyl)pyridine hydrochloride, a related compound, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs . If inhaled, the victim should be removed to fresh air and kept at rest in a position comfortable for breathing . If ingested, it is advised not to induce vomiting and to call a physician immediately .
Eigenschaften
IUPAC Name |
2-bromo-4-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-3-5(4-8)1-2-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCMVKYFKWKRIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617054 | |
| Record name | 2-Bromo-4-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(chloromethyl)pyridine | |
CAS RN |
864460-68-4 | |
| Record name | 2-Bromo-4-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-(chloromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




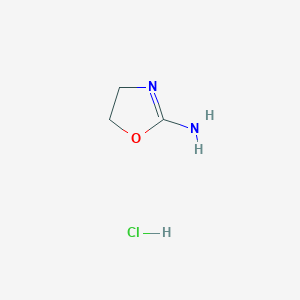
![1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-amine hydrochloride](/img/structure/B1342866.png)
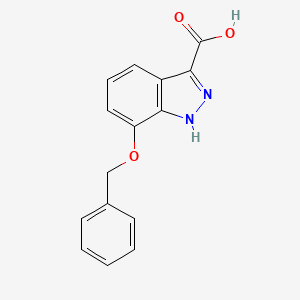
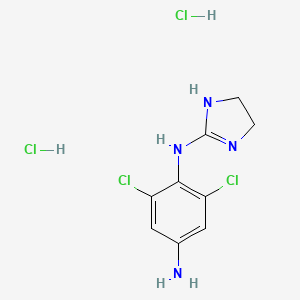
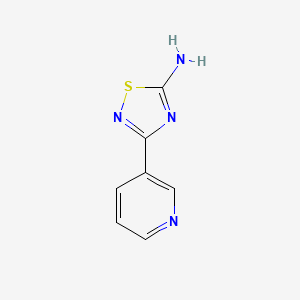
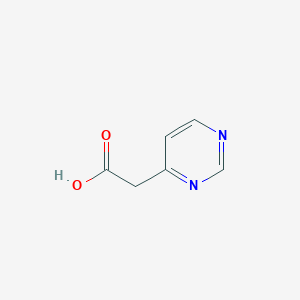
![4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine](/img/structure/B1342876.png)
